3-chloro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-CHLORO-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the morpholino and benzoxadiazolyl moieties, contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 3-CHLORO-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step synthetic routes. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chlorinated and morpholino-benzoxadiazolyl substituents. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride, and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction conditions often involve refluxing in organic solvents like dichloromethane or acetonitrile .
Chemical Reactions Analysis
3-CHLORO-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as a kinase inhibitor, particularly targeting tropomyosin receptor kinases (TRKs), which are associated with cancer cell proliferation and differentiation.
Biological Studies: The compound’s ability to interact with specific biological targets makes it useful in studying cellular signaling pathways and mechanisms of action.
Industrial Applications: Its unique chemical properties make it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as TRKs. Upon binding to these kinases, the compound inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation and survival. This inhibition can result in the suppression of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 3-CHLORO-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which enhance its biological activity and specificity. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory activity and potential in cancer treatment.
Indole derivatives: These compounds also exhibit diverse biological activities, including antiviral and anticancer properties.
Properties
Molecular Formula |
C17H14ClN7O3 |
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Molecular Weight |
399.8 g/mol |
IUPAC Name |
3-chloro-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H14ClN7O3/c18-12-15(21-25-5-1-4-19-16(12)25)17(26)20-10-2-3-11(14-13(10)22-28-23-14)24-6-8-27-9-7-24/h1-5H,6-9H2,(H,20,26) |
InChI Key |
CCLSRDCRXQJTJV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)C4=NN5C=CC=NC5=C4Cl |
Origin of Product |
United States |
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